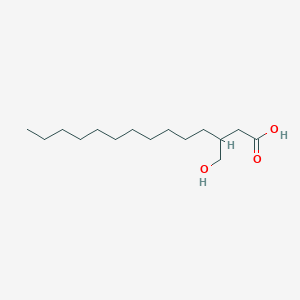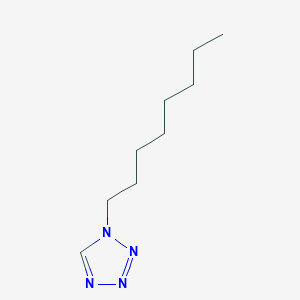
1-Octyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The octyl group attached to the tetrazole ring enhances its hydrophobic properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of octyl nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . Another method involves the use of triethyl orthoformate and sodium azide, which can be catalyzed by Lewis acids like indium(III) chloride .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between octyl nitrile and sodium azide, resulting in higher yields and shorter reaction times compared to conventional heating methods .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Applications De Recherche Scientifique
1-Octyl-1H-tetrazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-octyl-1H-tetrazole involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The tetrazole ring’s nitrogen atoms can form hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the octyl group increases the compound’s lipophilicity, facilitating its penetration through cell membranes.
Comparaison Avec Des Composés Similaires
- 1-Butyl-1H-tetrazole
- 1-Hexyl-1H-tetrazole
- 1-Decyl-1H-tetrazole
Comparison: 1-Octyl-1H-tetrazole is unique due to its specific octyl group, which imparts distinct hydrophobic properties compared to shorter or longer alkyl chains. This makes it particularly suitable for applications requiring enhanced membrane interactions and lipophilicity.
Propriétés
Numéro CAS |
85043-41-0 |
|---|---|
Formule moléculaire |
C9H18N4 |
Poids moléculaire |
182.27 g/mol |
Nom IUPAC |
1-octyltetrazole |
InChI |
InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-13-9-10-11-12-13/h9H,2-8H2,1H3 |
Clé InChI |
LIADNJWRJNOJEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C=NN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




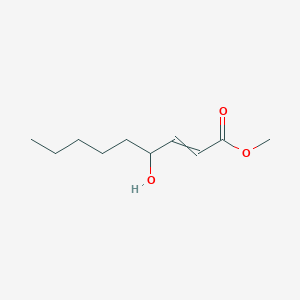
![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)




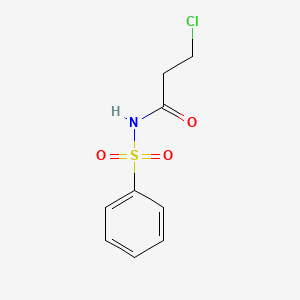
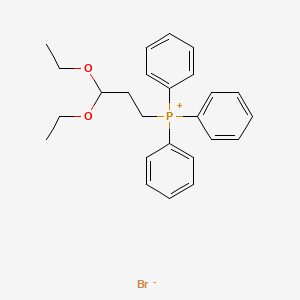
![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)
